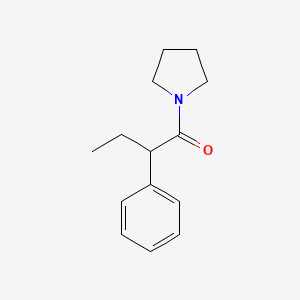

1-(2-phenylbutanoyl)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

2-phenyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-13(12-8-4-3-5-9-12)14(16)15-10-6-7-11-15/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICBYWFQUKULES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block for Synthesis

1-(2-Phenylbutanoyl)pyrrolidine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

- Substitution Reactions : The pyrrolidine ring can undergo nucleophilic substitutions, leading to diverse derivatives.

- Cyclization Reactions : It can participate in cyclization to form larger cyclic compounds.

Table 1: Common Reactions Involving 1-(2-Phenylbutanoyl)pyrrolidine

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution with various reagents |

| Cyclization | Formation of cyclic compounds through intramolecular reactions |

| Oxidation | Conversion to corresponding oxo derivatives |

| Reduction | Formation of reduced derivatives |

Biological Research Applications

Investigating Biological Interactions

In biological research, 1-(2-phenylbutanoyl)pyrrolidine is studied for its interactions with biological macromolecules. It can act as a probe to investigate:

- Enzyme Activities : Understanding how the compound affects enzyme kinetics and mechanisms.

- Protein-Ligand Interactions : Exploring binding affinities and specific interactions with target proteins.

Case Study: Enzyme Modulation

A study investigated the effect of 1-(2-phenylbutanoyl)pyrrolidine on prolyl oligopeptidase (PREP), a serine protease involved in various physiological processes. The compound was found to modulate PREP activity, indicating its potential as a therapeutic agent targeting this enzyme.

Medicinal Applications

Therapeutic Potential

Research into the medicinal properties of 1-(2-phenylbutanoyl)pyrrolidine has revealed potential pharmacological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

- Anticancer Activity : Investigations are ongoing to determine its efficacy against various cancer cell lines.

Table 2: Pharmacological Activities of 1-(2-Phenylbutanoyl)pyrrolidine

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammatory cytokines in cell models |

| Anticancer | Exhibits cytotoxic effects on cancer cells |

Industrial Applications

Chemical Manufacturing

In industrial settings, 1-(2-phenylbutanoyl)pyrrolidine is utilized for:

- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of various specialty chemicals.

- Catalyst Development : The compound's reactivity makes it suitable for use in catalytic processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-phenylbutanoyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting pyrrolidine with 2-phenylbutanoyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Optimization may include:

- Solvent selection (e.g., DMF for polar aprotic environments) .

- Temperature control (e.g., 150°C for efficient reaction kinetics) .

- Purification via column chromatography or recrystallization.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry to minimize byproducts like unreacted acyl chloride or dimerization.

Q. How is the structural integrity of 1-(2-phenylbutanoyl)pyrrolidine confirmed post-synthesis?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., pyrrolidine ring protons at δ 1.8–3.0 ppm, phenyl protons at δ 7.2–7.5 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1750 cm⁻¹ and aromatic C-H stretches.

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Validation : Compare data with computational predictions (e.g., DFT calculations) or reference standards.

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodology :

- Comparative Structural Analysis : Modify substituents (e.g., halogenation at phenyl or pyrrolidine positions) and assess changes in bioactivity. For example, bromine at the phenyl ring may enhance binding affinity to enzymes .

- Biological Assays : Test derivatives in receptor-binding assays (e.g., GPCRs) or enzymatic inhibition studies. Use IC₅₀ values to quantify potency .

- Crystallography : Resolve ligand-target complexes (e.g., via X-ray or cryo-EM) to identify critical interactions .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodology :

- Standardized Assays : Use uniform protocols (e.g., fixed cell lines, controlled ligand concentrations) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., Bayesian regression) to identify confounding factors (e.g., solvent effects, purity) .

- In Silico Validation : Cross-reference experimental results with molecular dynamics simulations to confirm mechanistic hypotheses .

Q. What in silico methods are effective for predicting interactions between 1-(2-phenylbutanoyl)pyrrolidine and biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, neurotransmitter receptors) .

- QSAR Modeling : Train models on derivative datasets to correlate structural descriptors (e.g., logP, polar surface area) with activity .

- ADMET Prediction : Evaluate pharmacokinetics (e.g., BBB permeability, metabolic stability) using tools like SwissADME .

Q. How can enantiomeric purity of 1-(2-phenylbutanoyl)pyrrolidine impact pharmacological outcomes, and what methods ensure stereochemical fidelity?

- Methodology :

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration via CD spectra.

- Biological Testing : Compare activity of enantiomers in vitro (e.g., EC₅₀ differences in receptor activation) to identify the bioactive form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.